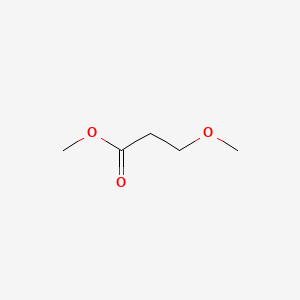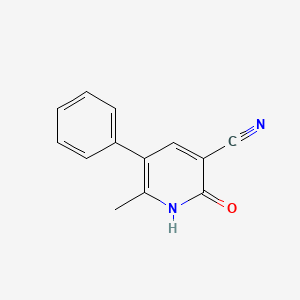
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C12H9Cl2NO2 It is a derivative of acrylate, characterized by the presence of a cyano group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl 2-amino-3-(3,4-dichlorophenyl)acrylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives like ethyl 2-amino-3-(3,4-dichlorophenyl)acrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyano and acrylate groups.
Industry: Utilized in the production of polymers and materials with unique properties, such as adhesives and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The dichlorophenyl group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in specific effects, depending on the context of its use.
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate
- Ethyl 2-cyano-3-(3,5-dichlorophenyl)acrylate
- Ethyl 2-cyano-3-(4-chlorophenyl)acrylate
Comparison: Ethyl 2-cyano-3-(3,4-dichlorophenyl)acrylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can affect the compound’s electronic properties, reactivity, and interactions with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Properties
CAS No. |
55417-50-0 |
|---|---|
Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5- |
InChI Key |
BAGNYLHFEFULOF-UITAMQMPSA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















